molecular formula C11H16NOP B13520027 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline

6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13520027
M. Wt: 209.22 g/mol
InChI Key: OASQVPLTXCEXEB-UHFFFAOYSA-N
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Description

6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of organophosphorus compounds It features a tetrahydroquinoline ring system substituted with a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of a suitable tetrahydroquinoline precursor with a dimethylphosphorylating agent. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various biochemical pathways, influencing the activity of target proteins and enzymes.

Comparison with Similar Compounds

  • 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroisoquinoline
  • 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoxaline
  • 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinazoline

Comparison: Compared to these similar compounds, 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is unique due to its specific ring structure and the position of the dimethylphosphoryl group. This structural uniqueness can result in different reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H16NOP

Molecular Weight

209.22 g/mol

IUPAC Name

6-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H16NOP/c1-14(2,13)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

OASQVPLTXCEXEB-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC2=C(C=C1)NCCC2

Origin of Product

United States

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